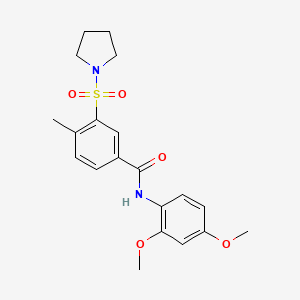

N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group, a methyl substituent at the 4-position, and a pyrrolidin-1-ylsulfonyl moiety at the 3-position of the benzamide core. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and material science applications. The pyrrolidine sulfonamide group enhances interactions with biological targets, while the methoxy substituents influence solubility and metabolic stability .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-6-7-15(12-19(14)28(24,25)22-10-4-5-11-22)20(23)21-17-9-8-16(26-2)13-18(17)27-3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFIVKLXDECTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the benzamide.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Pyrrolidin-1-ylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative with pyrrolidine-1-sulfonyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyrrolidin-1-ylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol derivatives of the benzamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the dimethoxyphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing specificity and potency.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects : Methoxy groups (as in the parent compound) balance solubility and target binding, while halogen or trifluoromethyl groups enhance hydrophobicity for membrane penetration .

Sulfonamide Modifications : Pyrrolidine sulfonamide offers a optimal ring size for target interactions, whereas azepane introduces steric challenges .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Dimethoxyphenyl group : Enhances hydrophobic interactions with biological targets.

- Pyrrolidin-1-ylsulfonyl group : May facilitate covalent interactions with nucleophilic sites on proteins.

- Benzamide core : Provides a scaffold for various biological activities.

The molecular formula is with a molecular weight of 396.48 g/mol. The InChI key is provided for reference: InChI=1S/C20H24N2O5S/c1-14-6-7-15(12-19(14)28(24,25)22-10-4-5-11-22)20(23)21-17-9-8-16(26-2)13-18(17)27-3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the dimethoxyphenyl group enhances binding affinity to hydrophobic pockets within target proteins, which may increase the compound's specificity and potency against certain biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MDA-MB-231 | 5.0 | More potent than cisplatin |

| SUIT-2 | 10.0 | Less potent than cisplatin |

| HT-29 | 7.5 | Comparable to cisplatin |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on MDA-MB-231 cells using MTT assays. The results showed that the compound induced apoptosis in a dose-dependent manner, increasing the percentage of sub-G1 cells significantly compared to controls .

- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how this compound interacts with target proteins at the molecular level. These simulations revealed that hydrophobic interactions play a crucial role in binding affinity .

- Comparative Analysis : When compared with structurally similar compounds lacking either the dimethoxy or pyrrolidin groups, this compound demonstrated superior biological activity across multiple assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.